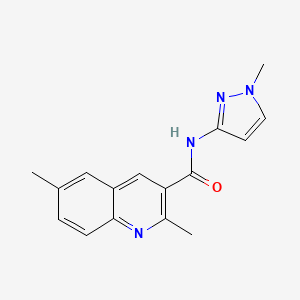
2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It is a widely used tool in neuroscience research to study the role of glutamate receptors in various physiological and pathological conditions.
Mechanism of Action
2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide acts as a competitive antagonist of the AMPA subtype of glutamate receptors, binding to the receptor and blocking the action of glutamate. This results in a decrease in the excitatory postsynaptic potential, leading to a reduction in synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the amplitude and frequency of excitatory postsynaptic potentials, leading to a decrease in synaptic transmission. It has also been shown to reduce the release of glutamate from presynaptic terminals, further reducing synaptic transmission. In addition, this compound has been shown to have anticonvulsant effects, suggesting a potential therapeutic use in the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide has several advantages as a tool in neuroscience research. It is a potent and selective antagonist of the AMPA subtype of glutamate receptors, allowing for specific manipulation of this receptor subtype. It is also relatively stable and has a long half-life, allowing for prolonged experiments. However, this compound does have some limitations. It is not selective for AMPA receptors and can also block other types of glutamate receptors. In addition, it can have off-target effects on other ion channels, leading to potential confounding effects.
Future Directions
There are several future directions for the use of 2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide in neuroscience research. One potential direction is the use of this compound in the study of synaptic plasticity and learning and memory. Another potential direction is the use of this compound in the study of the role of glutamate receptors in neurological disorders such as epilepsy and stroke. Finally, the development of more selective and potent AMPA receptor antagonists may provide further insights into the role of these receptors in normal and pathological brain function.
Synthesis Methods
2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide can be synthesized using a multi-step process involving the condensation of 2,6-dimethylquinoline-3-carboxylic acid with 1-methyl-3-pyrazolecarboxylic acid, followed by amidation and subsequent purification steps. The synthesis of this compound is well-established and has been reported in several scientific publications.
Scientific Research Applications
2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide has been extensively used in neuroscience research to study the role of ionotropic glutamate receptors in various physiological and pathological conditions. It has been shown to be a potent and selective antagonist of the AMPA subtype of glutamate receptors, and has been used to study the role of these receptors in synaptic plasticity, learning, and memory.
properties
IUPAC Name |
2,6-dimethyl-N-(1-methylpyrazol-3-yl)quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-4-5-14-12(8-10)9-13(11(2)17-14)16(21)18-15-6-7-20(3)19-15/h4-9H,1-3H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQGWECXWCTJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NC3=NN(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B7457460.png)
![3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7457468.png)

![N-[1-(2,3-dihydroindol-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7457476.png)
![1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7457483.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone](/img/structure/B7457491.png)

![2-[[1-(2,4-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7457507.png)

